4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound falls under the category of diazaspiro compounds, which are of significant interest in medicinal chemistry due to their potential biological activities. The compound's molecular formula is , and it is primarily utilized in research settings for its pharmacological properties.
The compound is referenced in various scientific literature and databases, including patents and research articles focused on the synthesis and biological evaluation of diazaspiro derivatives. It has been cataloged with a CAS number of 1383453-92-6, indicating its recognition in chemical registries. Notably, it has been highlighted in studies investigating its activity against specific biological targets, such as protein kinases and other receptors relevant to central nervous system disorders .
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. It is also categorized as a spirocyclic compound, which is characterized by two or more rings that share a single atom. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, enhancing its solubility and stability for research applications.
The synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. A common approach involves starting from simpler diazaspiro compounds and introducing an oxygen atom at the appropriate position through oxidation or other chemical transformations.
The molecular structure of 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride features a spirocyclic arrangement with a core containing two nitrogen atoms and one oxygen atom integrated into the ring system. The specific arrangement of these atoms contributes to its unique chemical properties.
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride can participate in various chemical reactions typical for heterocycles, including:
These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for compounds like 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride typically involves interaction with biological targets such as receptors or enzymes. For example:
Research indicates that certain derivatives exhibit subnanomolar binding affinities, suggesting potent biological activity relevant for therapeutic applications.
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride is typically presented as a solid compound with good solubility in polar solvents due to its ionic nature in the hydrochloride form.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
The primary applications of 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride lie within pharmaceutical research:
Spirocyclic architectures represent a cornerstone of modern medicinal chemistry, characterized by their three-dimensionality and structural rigidity. These compounds feature two or more rings sharing a single atom (the spiro carbon), which profoundly influences their pharmacokinetic and pharmacodynamic profiles. The inherent conformational restriction of spiro systems reduces entropic penalties upon target binding, often enhancing selectivity and potency compared to planar scaffolds. Among these, diazaspiro compounds—incorporating nitrogen atoms at strategic positions—have emerged as privileged structures due to their ability to engage diverse biological targets through multipoint interactions, serving as versatile templates for central nervous system (CNS) therapeutics, enzyme inhibitors, and receptor modulators.
The integration of diazaspiro scaffolds into pharmaceutical development accelerated in the early 2000s, driven by the need for complex saturation and stereochemical diversity in compound libraries. The 1,9-diazaspiro[5.5]undecane core, in particular, gained prominence for its balanced physicochemical properties and synthetic tractability. Early applications targeted metabolic disorders, with compounds like spirocyclic MC4R antagonists investigated for obesity treatment due to their ability to modulate melanocortin signaling [10]. Concurrently, research highlighted their potential in neuropharmacology; for instance, spiro-fused indole derivatives demonstrated potent activity against neurokinin receptors implicated in emesis and depression [10].
A significant milestone was the discovery that carbonyl-functionalized variants (e.g., 2-oxo derivatives) exhibited enhanced blood-brain barrier penetration, making them ideal candidates for CNS-targeted agents. By 2017, over 30 clinical candidates incorporating 1,9-diazaspiro[5.5]undecane scaffolds had been documented, targeting conditions ranging from chronic pain to psychotic disorders [10]. The scaffold’s versatility is further evidenced by its adoption in multitarget ligand design, exemplified by σ1R/MOR modulators discussed in Section 1.3.
Table 1: Evolution of Key 1,9-Diazaspiro[5.5]undecane-Based Therapeutics
Year | Therapeutic Target | Indication | Design Strategy |
---|---|---|---|
2004 | Neurokinin Receptor (NK1) | Emesis/Depression | Spiro-fused indole derivatives [10] |
2009 | Melanocortin-4 Receptor (MC4R) | Obesity | Orally active antagonists [10] |
2013 | GPR119 Agonists | Type 2 Diabetes | Spirocyclic ether modifications [10] |
2020 | μ-Opioid/σ1 Receptors | Neuropathic Pain | Bifunctional ligands (e.g., EST73502) [3] |
This compound (CAS 1383453-92-6) features a complex spiro architecture combining piperidine and tetrahydropyranone rings bridged by a shared quaternary carbon. Its molecular formula is C₈H₁₅ClN₂O₂ (MW: 206.67 g/mol), with the hydrochloride salt enhancing aqueous solubility critical for bioavailability [4] [6]. Key structural attributes include:
The hydrochloride salt (CID 67975507) exhibits distinct crystallinity and stability under physiological conditions, contrasting with the free base (C₈H₁₄N₂O₂, CID 67975508) [1] [2]. This salt formation is crucial for optimizing solid-state properties and dose formulation in preclinical studies.
Table 2: Structural Comparison of Base Compound and Hydrochloride Salt
Property | 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one | Hydrochloride Salt |
---|---|---|
CAS Number | 1383527-55-6 [6] | 1383453-92-6 [4] |
Molecular Formula | C₈H₁₄N₂O₂ | C₈H₁₅ClN₂O₂ |
Molecular Weight | 170.21 g/mol | 206.67 g/mol |
SMILES | O=C1COCC2(CCNCC2)N1 [6] | O=C1NC2(CCNCC2)COC1.[H]Cl [4] |
Key Pharmacophoric Sites | Keto group (C2), Tertiary amines (N1/N9) | Protonated N1, enhancing target affinity |
The opioid crisis underscores the urgent need for analgesics mitigating MOR-associated risks (respiratory depression, addiction). Dual MOR agonism/σ1R antagonism represents a paradigm-shifting strategy, leveraging synergistic pharmacology:
Preclinical evidence confirms synergy:
σ1R antagonists like S1RA enhance morphine’s antinociceptive potency by 2–3 fold in inflammatory pain models while blunting respiratory depression and conditioned place preference [5]. Bifunctional ligands (e.g., EST73502, a 1-oxa-4,9-diazaspiro[5.5]undecane derivative) show ED₅₀ values of 5–14 mg/kg in neuropathic pain models, outperforming oxycodone in therapeutic index due to reduced constipation and withdrawal [3].
This approach aligns with multitarget drug design principles, where balanced affinity (Kᵢ < 100 nM for both targets) maximizes efficacy while minimizing off-target effects. The 1,9-diazaspiro core optimally positions pharmacophores for simultaneous MOR/σ1R engagement, as demonstrated by Tao-191, a benzylaminofentanyl-spiro hybrid with sub-nanomolar binding to both receptors [3] [8].
Table 3: Key Bifunctional MOR/σ1R Ligands Incorporating Diazaspiro Scaffolds
Compound | MOR Kᵢ (nM) | σ1R Kᵢ (nM) | In Vivo Efficacy | Advantages vs. Classical Opioids |
---|---|---|---|---|
EST73502 | 18 | 3.2 | ED₅₀ = 5 mg/kg (neuropathic pain) [3] | Minimal constipation, no withdrawal syndrome |
Compound 10 | 0.8 | 12 | ED₅₀ = 0.48 mg/kg (CCI model) [3] | Higher therapeutic index than S1RA |
Phenazocine (S) | 1.5 | 34 | Potentiated morphine analgesia [5] | Reduced locomotor stimulation |
Future Directions include optimizing brain penetration and metabolic clearance of spirocyclic analogs, with halogenation or heteroaryl substitutions (e.g., furoyl groups) showing promise in improving pharmacokinetic profiles [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4